Acetylsventenic acid Acetylsventenic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18392070
InChI: InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1
SMILES:
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol

Acetylsventenic acid

CAS No.:

Cat. No.: VC18392070

Molecular Formula: C22H32O4

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Acetylsventenic acid -

Specification

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
IUPAC Name (1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1
Standard InChI Key OTGKWSJHAGHYIW-RNXAVOFCSA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C
Canonical SMILES CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C

Introduction

Chemical and Physical Properties

Molecular and Structural Characteristics

Acetylsventenic acid’s molecular formula, C₂₂H₃₂O₄, corresponds to a molar mass of 360.487 g/mol. Its exact mass, measured at 360.230072 Da, aligns with theoretical calculations, confirming the absence of isotopic substitutions . The compound’s structure (Fig. 1) features a kaurane backbone with an acetoxy group (-OAc) at C-7 and a carboxylic acid (-COOH) at C-19. This functionalization likely influences its solubility and reactivity.

Table 1: Key Physicochemical Properties of Acetylsventenic Acid

PropertyValue
CAS Number126737-42-6
Molecular FormulaC₂₂H₃₂O₄
Molecular Weight360.487 g/mol
Density1.2±0.1 g/cm³
Boiling Point475.1±45.0 °C (760 mmHg)
Flash Point159.0±22.2 °C
LogP5.39
Vapor Pressure0.0±2.5 mmHg (25°C)
Refractive Index1.548

Thermal and Solubility Profiles

The compound’s high boiling point (475.1±45.0 °C) suggests stability under elevated temperatures, a trait shared with many diterpenoids . Its low vapor pressure (0.0±2.5 mmHg at 25°C) indicates minimal volatility, aligning with its solid-state behavior at room temperature. The logP value of 5.39 predicts preferential partitioning into lipid phases, implying limited aqueous solubility. This hydrophobicity may necessitate formulation strategies for biological testing, such as solubilization in dimethyl sulfoxide (DMSO) or lipid-based carriers.

Synthesis and Isolation

  • Extraction: Isolation of a precursor diterpenoid from plant material via solvent extraction.

  • Acetylation: Reaction with acetic anhydride under catalytic conditions to introduce the C-7 acetoxy group.

  • Oxidation: Selective oxidation of a methyl group to a carboxylic acid at C-19.

Challenges in synthesis may arise from stereochemical control at multiple chiral centers and the stability of the carboxylic acid moiety under reaction conditions.

Future Research Directions

  • Synthetic Methodologies: Develop efficient routes for acetylsventenic acid synthesis, emphasizing stereochemical fidelity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in in vitro models.

  • Structure-Activity Relationships (SAR): Modify functional groups to assess impacts on potency and solubility.

  • Computational Studies: Perform molecular docking to predict target interactions, leveraging the compound’s lipophilicity for blood-brain barrier penetration studies.

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